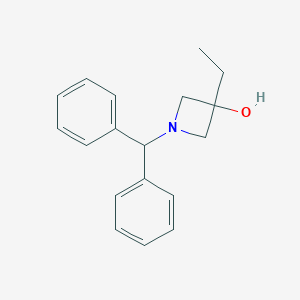

1-Benzhydryl-3-ethylazetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, are valuable motifs in organic synthesis and medicinal chemistry. researchgate.net Their importance lies in their dual nature: they are stable enough for practical handling yet reactive enough to participate in ring-opening reactions, making them versatile building blocks. researchgate.net These structures are found in various natural products and are considered "privileged structures" in drug discovery, appearing in a range of biologically active molecules. chemrxiv.org The compact, three-dimensional nature of the azetidine (B1206935) ring allows for the exploration of new chemical space, a key objective in the development of novel therapeutics. Consequently, the development of synthetic methods to create and functionalize these rings is an active and important area of chemical research. researchgate.net

The Azetidine Ring System: Structural Features and Strain Properties

The azetidine ring is a four-membered saturated heterocycle containing one nitrogen atom. Its chemical behavior is largely dictated by its significant ring strain, estimated to be approximately 25.2 to 25.4 kcal/mol. This strain energy is comparable to that of cyclobutane (B1203170) but less than that of the three-membered aziridine (B145994) ring. This intermediate level of strain endows azetidines with a unique balance of stability and reactivity. researchgate.net Unlike the planar cyclopropane (B1198618) ring, the azetidine ring adopts a puckered conformation. This structural feature, combined with the embedded polar nitrogen atom, makes the azetidine scaffold an attractive component for creating complex molecular architectures with specific three-dimensional orientations. researchgate.net The strain can be harnessed to drive reactions, such as ring-opening, allowing for the synthesis of diverse acyclic and heterocyclic structures. researchgate.net

Role of Azetidinols as Versatile Building Blocks and Precursors for Complex Molecular Architectures

Within the family of azetidines, azetidinols (azetidines bearing a hydroxyl group) are particularly useful as synthetic intermediates. google.com The hydroxyl group provides a reactive handle for a wide array of chemical transformations. For instance, the parent alcohol for the title compound, 1-Benzhydrylazetidin-3-ol (B14779), is a well-documented and pharmaceutically important intermediate. researchgate.netresearchgate.net It can be synthesized on a large scale and serves as the starting point for producing other functionalized azetidines. researchgate.net

A primary reaction of 3-azetidinols is oxidation to the corresponding 3-azetidinone. chemicalbook.comgoogle.com This ketone then becomes a versatile precursor for creating tertiary alcohols with various substituents at the C3 position. The synthesis of 1-Benzhydryl-3-ethylazetidin-3-ol is a direct application of this principle, proceeding via the reaction of 1-Benzhydrylazetidin-3-one with an ethyl nucleophile, typically from a Grignard reagent like ethylmagnesium bromide. wikipedia.orgdoubtnut.com This two-step sequence—oxidation followed by nucleophilic addition—highlights the role of azetidinols as foundational building blocks for generating more complex, substituted azetidine derivatives.

Research Focus: The Synthesis of this compound

The generation of this compound is a clear example of the synthetic utility of the azetidinone scaffold. The process involves two key stages: the oxidation of a secondary alcohol to a ketone, followed by the addition of an organometallic reagent to create a tertiary alcohol.

Stage 1: Oxidation of Precursor

The synthesis begins with the precursor 1-Benzhydrylazetidin-3-ol. This secondary alcohol is oxidized to form the ketone, 1-Benzhydrylazetidin-3-one. A common and efficient method for this transformation is the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride. google.com

Stage 2: Grignard Reaction

The resulting ketone, 1-Benzhydrylazetidin-3-one, is then treated with ethylmagnesium bromide (EtMgBr). wikipedia.org In this Grignard reaction, the nucleophilic ethyl group attacks the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup protonates the intermediate alkoxide to yield the final product, the tertiary alcohol this compound. wikipedia.orgdoubtnut.com

| Reaction Stage | Reactant(s) | Reagent(s) | Product |

|---|

| 1. Oxidation | 1-Benzhydrylazetidin-3-ol | 1. Oxalyl chloride, DMSO 2. Triethylamine | 1-Benzhydrylazetidin-3-one | | 2. Grignard Addition | 1-Benzhydrylazetidin-3-one | 1. Ethylmagnesium bromide (EtMgBr) 2. H₃O⁺ (workup) | this compound |

Physicochemical Properties of Key Compounds

While detailed experimental data for this compound is limited in peer-reviewed literature, the properties of its direct precursors are well-established. This data is essential for monitoring the synthetic process.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Known Physical Properties |

|---|---|---|---|---|

| 1-Benzhydrylazetidin-3-ol | 18621-17-5 | C₁₆H₁₇NO | 239.31 | Melting Point: 110-113 °C pharmacompass.com |

| 1-Benzhydrylazetidin-3-one | 40320-60-3 | C₁₆H₁₅NO | 237.30 | Melting Point: 75.0-79.0 °C chemicalbook.com |

| This compound | 147293-65-0 | C₁₈H₂₁NO | 267.37 | Data not widely available synthonix.combldpharm.comchemicalbook.comabcr.com |

Properties

IUPAC Name |

1-benzhydryl-3-ethylazetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO/c1-2-18(20)13-19(14-18)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17,20H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVGFUVCECQOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 1 Benzhydryl 3 Ethylazetidin 3 Ol and Azetidinol Derivatives

Ring-Opening Reactions of Azetidine (B1206935) Systems

The four-membered azetidine ring is characterized by significant ring strain, making it susceptible to reactions that relieve this strain through ring cleavage. rsc.orgrsc.orgresearchwithrutgers.com This inherent reactivity is a central feature of azetidine chemistry, influencing the types of transformations these systems can undergo.

Mechanisms and Regioselectivity of Ring Cleavage

The cleavage of the azetidine ring can proceed through various mechanisms, with the regioselectivity—the specific bond that is broken—being a critical aspect. Nucleophilic ring-opening reactions are a major class of transformations for azetidines. magtech.com.cn The outcome of these reactions is heavily influenced by the substituents present on the azetidine ring. magtech.com.cn

Generally, for unsymmetrical azetidines, the regioselectivity of ring-opening is controlled by electronic effects. magtech.com.cn Nucleophiles tend to attack at the carbon atom adjacent to the nitrogen that is substituted with groups capable of stabilizing a developing charge in the transition state, such as aryl, alkenyl, or carbonyl groups. magtech.com.cn This preference is due to the stabilization of the transition state or intermediate formed during the reaction. magtech.com.cn

However, steric hindrance can also play a significant role. With bulky or strong nucleophiles, the attack often occurs at the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn The activation of the azetidine nitrogen, for instance through quaternization with alkyl halides or acylation, enhances its leaving group ability and facilitates ring cleavage. researchgate.netnih.gov Lewis acids are also commonly employed to activate the azetidine ring towards nucleophilic attack. iitk.ac.inrsc.orgacs.org

The mechanism of ring-opening is often proposed to proceed via an SN2-type pathway, particularly in Lewis acid-mediated reactions, which is supported by the formation of non-racemic products from chiral starting materials. iitk.ac.inacs.org

Strain-Driven Reactivity of the Four-Membered Ring and its Influence on Bond Cleavage

The reactivity of azetidines is fundamentally driven by their ring strain, which is estimated to be around 25.4 kcal/mol. rsc.org This value lies between that of the more strained and less stable aziridines (27.7 kcal/mol) and the relatively unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines both handleable and uniquely reactive under appropriate conditions. rsc.orgrsc.orgresearchwithrutgers.com

The strain energy provides a thermodynamic driving force for reactions that involve the cleavage of a C-N or C-C bond within the ring. This strain-driven reactivity allows azetidines to serve as precursors for a variety of functionalized acyclic amines through ring-opening reactions. rsc.orgacs.org The cleavage typically occurs at one of the C-N bonds, as these are generally the most polarized and weakest bonds in the ring, particularly after activation of the nitrogen atom.

Functional Group Transformations of Azetidinol (B8437883) Moieties

Beyond ring-opening, the functional groups attached to the azetidine ring, such as the hydroxyl group and the nitrogen atom in 1-Benzhydryl-3-ethylazetidin-3-ol, can undergo a variety of chemical transformations.

Reactions at the Hydroxyl Group (e.g., Oxidation, Substitution)

The hydroxyl group of azetidinols is a key site for functionalization. Like other alcohols, this group can undergo oxidation and substitution reactions. solubilityofthings.comlibretexts.org

Oxidation: The tertiary alcohol in a molecule like this compound is generally resistant to oxidation under standard conditions. However, related 3-azetidinols can be oxidized to the corresponding 3-azetidinones. For instance, 1-Benzhydrylazetidin-3-ol (B14779) can be oxidized to 1-Benzhydrylazetidin-3-one, which is a useful intermediate in the synthesis of other azetidine derivatives. chemicalbook.com

Substitution: The hydroxyl group is a poor leaving group and typically requires conversion to a better leaving group for substitution reactions to occur. libretexts.orglibretexts.org This can be achieved by protonation in the presence of a strong acid or by conversion to a sulfonate ester. libretexts.org Once activated, the hydroxyl group can be displaced by various nucleophiles.

A summary of representative reactions at the hydroxyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| Oxidation of secondary azetidinol | Oxidizing agent (e.g., PCC, Swern) | Azetidin-3-one | chemicalbook.com |

| Substitution (via activation) | Activating agent (e.g., TsCl), Nucleophile | Substituted azetidine | libretexts.orglibretexts.org |

Reactions Involving the Azetidine Nitrogen (e.g., Alkylation, Acylation, Ring Cleavage)

The nitrogen atom in the azetidine ring is a nucleophilic and basic center, making it a key site for various chemical transformations.

Alkylation and Acylation: The azetidine nitrogen can be readily alkylated or acylated. organic-chemistry.org Alkylation can be achieved with alkyl halides, and acylation with acyl chlorides or anhydrides. researchgate.net These reactions are fundamental for modifying the properties of the azetidine-containing molecule and for introducing diverse substituents. However, these reactions can sometimes lead to ring cleavage, especially with reactive electrophiles, as quaternization of the nitrogen increases the ring strain and facilitates nucleophilic attack on the ring carbons. researchgate.net

Ring Cleavage: As mentioned previously, reactions that involve the azetidine nitrogen can lead to ring cleavage. researchgate.net The rate of this cleavage is often dependent on the rate of quaternization of the nitrogen atom. researchgate.net

The table below summarizes key reactions involving the azetidine nitrogen.

| Reaction Type | Reagent(s) | Product Type | Reference(s) |

| N-Alkylation | Alkyl halide | N-Alkyl azetidinium salt | researchgate.net |

| N-Acylation | Acyl chloride, anhydride | N-Acyl azetidine | researchgate.netrsc.org |

| Ring Cleavage (post-quaternization) | Alkyl/Acyl halide, Nucleophile | 3-Halo-1-aminopropane derivative | researchgate.net |

Transformations at Substituted Carbon Positions on the Azetidine Ring

Substituents on the carbon atoms of the azetidine ring can also be chemically modified. For instance, a ketone group at the 3-position, as in 1-Benzhydrylazetidin-3-one, can undergo addition reactions with organometallic reagents to introduce new substituents at this position. researchgate.net Furthermore, ring expansion reactions can occur, transforming the four-membered azetidine into a five-membered pyrrolidine (B122466) ring, often via the formation and rearrangement of an ammonium (B1175870) ylide. acs.org

Synthetic Utility of this compound as a Versatile Chemical Intermediate

This compound, with the chemical formula C18H21NO and CAS number 147293-65-0, is a valuable scaffold in organic synthesis. synthonix.com Its utility stems from the reactivity of the tertiary alcohol on the azetidine ring and the ability to deprotect the nitrogen by removing the bulky benzhydryl group. While specific research focusing solely on the transformations of this compound is limited, its synthetic potential can be inferred from the well-documented reactivity of the closely related compound, 1-benzhydrylazetidin-3-ol.

The primary transformations of the azetidin-3-ol (B1332694) moiety involve the conversion of the hydroxyl group into other functional groups, enabling the construction of a diverse range of substituted azetidines. These transformations typically fall into two main categories: oxidation of the alcohol and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation to Azetidin-3-ones:

The tertiary alcohol in this compound can be oxidized to the corresponding ketone, 1-benzhydryl-3-ethylazetidin-3-one. This transformation is analogous to the oxidation of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidin-3-one, a key intermediate in the synthesis of various biologically active compounds. chemicalbook.comcymitquimica.com This ketone can then serve as an electrophilic center for a variety of nucleophilic addition reactions, further expanding its synthetic utility.

Table 1: Representative Oxidation of Azetidin-3-ol Derivatives

| Starting Material | Reagent | Product | Reference |

| 1-benzhydrylazetidin-3-ol | Oxalyl chloride, DMSO, Triethylamine (Swern Oxidation) | 1-benzhydrylazetidin-3-one | google.com |

Nucleophilic Substitution via Activation of the Hydroxyl Group:

A more common and versatile application of 1-benzhydrylazetidin-3-ol and its derivatives is the conversion of the hydroxyl group into a good leaving group, such as a mesylate or tosylate. This activation facilitates nucleophilic substitution at the C3 position of the azetidine ring, allowing for the introduction of a wide array of functional groups, particularly nitrogen-based nucleophiles to form azetidine-3-amines. chemrxiv.org

This two-step sequence, activation followed by substitution, provides a powerful tool for the synthesis of diverse libraries of 3-substituted azetidines. The benzhydryl protecting group can be subsequently removed, typically via hydrogenolysis, to yield the free azetidine.

Table 2: Synthesis of 3-Aminoazetidine Derivatives from 1-Benzhydrylazetidin-3-ol

| Step | Reactants | Reagents | Product | Yield (%) | Reference |

| 1. Activation | 1-benzhydrylazetidin-3-ol | Methanesulfonyl chloride, Triethylamine | 1-benzhydrylazetidin-3-yl methanesulfonate | Not Reported | chemrxiv.org |

| 2. Substitution | 1-benzhydrylazetidin-3-yl methanesulfonate, Benzylamine | Acetonitrile (B52724), 80 °C | 1-Benzhydryl-N-benzylazetidin-3-amine | Not Reported | chemrxiv.org |

| 2. Substitution | 1-benzhydrylazetidin-3-yl methanesulfonate, N-Methylbenzylamine | Acetonitrile, 80 °C | 1-Benzhydryl-N-benzyl-N-methylazetidin-3-amine | 69 | chemrxiv.org |

| 2. Substitution | 1-benzhydrylazetidin-3-yl methanesulfonate, 2-Methoxyethylamine | Acetonitrile, 80 °C | 1-Benzhydryl-N-(2-methoxyethyl)azetidin-3-amine | 33 | chemrxiv.org |

| 2. Substitution | 1-benzhydrylazetidin-3-yl methanesulfonate, Octylamine | Acetonitrile, 80 °C | 1-Benzhydryl-N-octylazetidin-3-amine | 47 | chemrxiv.org |

The synthetic utility of this compound as a chemical intermediate is therefore significant. By leveraging the reactivity of the 3-hydroxyl group, a wide range of functionalized azetidine derivatives can be prepared. These derivatives are of considerable interest in medicinal chemistry for the development of novel therapeutic agents.

Advanced Characterization Techniques for 1 Benzhydryl 3 Ethylazetidin 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, NOESY) for Stereochemistry and Connectivity Assignment

2D NMR experiments are indispensable for unambiguously assigning the complex spectra of substituted azetidines and determining their stereochemistry.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 1-Benzhydryl-3-ethylazetidin-3-ol, COSY would show a clear correlation between the methyl and methylene (B1212753) protons of the ethyl group. It would also help to trace the connectivity between the non-equivalent geminal protons on C2 and C4 of the azetidine (B1206935) ring and their couplings to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with their directly attached carbon signals. HMQC/HSQC would be used to definitively assign each protonated carbon in the molecule by linking the proton shifts from the ¹H NMR spectrum to the carbon shifts from the ¹³C NMR spectrum (e.g., linking the benzhydryl methine proton to its carbon, and the ethyl protons to their respective carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. scispace.com It is a crucial tool for determining stereochemistry. In this compound, NOESY could reveal the relative orientation of the ethyl group with respect to the benzhydryl group. For instance, observing a Nuclear Overhauser Effect between the ethyl group protons and the benzhydryl methine proton would provide strong evidence for their spatial proximity, helping to define the molecule's preferred conformation and relative stereochemistry. The relative configuration of substituted azetidines has been confirmed using NOE experiments in other studies. ipb.ptscispace.com

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can reveal structural details through the analysis of its fragmentation patterns. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. For this compound (C₁₈H₂₁NO), the expected exact mass can be calculated.

The fragmentation pattern in Electron Impact (EI) or Electrospray Ionization (ESI-CID) mass spectrometry gives clues to the molecule's structure. For azetidine derivatives, fragmentation often involves cleavage of the bulky N-substituent and reactions involving the substituents on the ring. rsc.org A characteristic and often base peak for N-benzhydryl compounds is the benzhydryl cation [C₁₃H₁₁]⁺ at m/z 167. Other expected fragmentations would include the loss of the ethyl group (M-29), the loss of water (M-18), and various ring-opening pathways. libretexts.orgmiamioh.edu

Predicted HRMS Data for this compound

| Ion | Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₈H₂₂NO⁺ | 268.1696 |

| [M]⁺˙ | C₁₈H₂₁NO⁺˙ | 267.1618 |

| [M-C₂H₅]⁺ | C₁₆H₁₆NO⁺ | 238.1226 |

| [M-H₂O]⁺˙ | C₁₈H₁₉N⁺˙ | 249.1512 |

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. Data from the analogous 1-Benzhydryl-3-methylazetidin-3-ol shows a broad O-H stretch and a C-N stretch, which would also be expected for the ethyl analog.

Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H stretch | 3000 - 3100 |

| Aliphatic C-H | C-H stretch | 2850 - 3000 |

| Aromatic C=C | C=C stretch | 1450 - 1600 |

| Azetidine C-N | C-N stretch | 1200 - 1250 |

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and, crucially, the absolute configuration of chiral centers.

While no public crystal structure is available for this compound, this method would be the definitive way to confirm its solid-state conformation. The analysis would reveal the puckered nature of the four-membered azetidine ring and the precise spatial arrangement of the benzhydryl, ethyl, and hydroxyl substituents relative to the ring. researchgate.net For chiral molecules that crystallize appropriately, X-ray crystallography can unambiguously distinguish between enantiomers and diastereomers, providing a complete and unequivocal structural picture. The technique has been successfully applied to determine the structure and stereochemistry of other substituted azetidin-3-ols. researchgate.netjhu.edu

Computational and Theoretical Investigations of Azetidinol Systems

Quantum-Chemical Calculations and Density Functional Theory (DFT) Studies

Quantum-chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and energetics of azetidinol (B8437883) systems. While specific DFT studies on 1-Benzhydryl-3-ethylazetidin-3-ol are not extensively documented in publicly available literature, data for the closely related analog, 1-Benzhydryl-3-methylazetidin-3-ol, offers valuable insights.

DFT calculations, specifically using the B3LYP/6-311+G(d,p) level of theory, have been employed to predict the optimized structure and total energy of 1-Benzhydryl-3-methylazetidin-3-ol. These calculations are crucial for determining key geometric parameters and understanding the molecule's stability. For instance, the puckering angle of the azetidine (B1206935) ring, a critical conformational feature, has been calculated to be 12.7°, which shows good agreement with experimental crystallographic data.

The application of DFT extends to the calculation of various molecular properties that are essential for characterizing the compound. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical for understanding the molecule's reactivity and electronic transitions. researchgate.netepstem.net The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability. epstem.net

Table 1: Calculated Properties for 1-Benzhydryl-3-methylazetidin-3-ol using DFT

| Property | Calculated Value | Method |

|---|---|---|

| Total Energy | -987.42 kJ/mol | B3LYP/6-311+G(d,p) |

| Azetidine Ring Puckering Angle | 12.7° | B3LYP/6-311+G(d,p) |

| Molecular Weight | 253.34 g/mol | - |

Data sourced from studies on 1-Benzhydryl-3-methylazetidin-3-ol, a close structural analog.

Furthermore, DFT calculations are instrumental in predicting spectroscopic properties, such as ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to validate the computed structures. researchgate.net

Computational Modeling for Reaction Mechanism Elucidation and Transition State Analysis

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of azetidine rings. By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, providing a detailed picture of the reaction pathway. smu.edu

For the synthesis of azetidines, such as through the intramolecular aminolysis of epoxy amines, computational studies can explain the observed regioselectivity. frontiersin.org DFT calculations have been used to compare the energy barriers for the formation of azetidine versus the competing pyrrolidine (B122466) ring, correctly predicting the favored product under specific catalytic conditions. frontiersin.org These studies highlight the role of the catalyst and substrate conformation in directing the reaction outcome. frontiersin.org

Transition state analysis, a key component of these computational studies, involves locating the highest energy point along the reaction coordinate. The geometry and energy of the transition state provide crucial information about the feasibility of a proposed mechanism. For instance, in the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, calculations showed that the transition state leading to the azetidine product is significantly lower in energy than that leading to the pyrrolidine, consistent with experimental observations. frontiersin.org

These computational approaches are not limited to synthesis and can also be applied to understand the reactivity of the azetidine ring itself, for example, in ring-opening reactions. researchgate.net

Conformational Analysis and Energetic Profiles of Azetidinol Rings

The four-membered azetidine ring is not planar and can adopt puckered conformations. researchgate.net Conformational analysis of azetidinol rings is crucial for understanding their reactivity and biological activity, as the spatial arrangement of substituents significantly influences their interactions with other molecules.

For N-substituted azetidin-3-ols, the ring can exist in different conformations, and the bulky benzhydryl group on the nitrogen atom of this compound will play a significant role in determining the preferred conformation. Computational methods can be used to calculate the energetic profiles of these different conformations, identifying the most stable (lowest energy) arrangements.

Studies on related N-alkyl-2-arylazetidines have shown that the conformational preferences can be influenced by factors such as the nature of the substituents and the presence of coordinating species like borane. acs.org The relative orientation of substituents on the azetidine ring can be predicted by calculating the potential energy surface for the rotation around key bonds. frontiersin.org For example, in stereoselective additions to 2-oxazolinylazetidines, DFT calculations were used to determine the preferred conformation of the substituents on the azetidine ring. frontiersin.org

The puckering of the azetidine ring is a key conformational parameter. In 1-Benzhydryl-3-methylazetidin-3-ol, the puckering angle was calculated to be 12.7°. It is expected that this compound would exhibit a similar puckered conformation, with the ethyl group potentially influencing the exact degree of puckering and the preferred orientation of the benzhydryl group.

Table 2: Representative Conformational Data for Substituted Azetidines

| Compound/System | Conformational Feature | Computational Method | Finding |

|---|---|---|---|

| 1-Benzhydryl-3-methylazetidin-3-ol | Ring Puckering | DFT (B3LYP/6-311+G(d,p)) | Puckering angle of 12.7° |

| N-alkyl-2-arylazetidine-borane complexes | Relative Stereochemistry | DFT | Temperature-dependent stereoselectivity in formation acs.org |

Prediction of Reactivity and Selectivity in Azetidine Synthesis and Transformation

A significant application of computational chemistry in the study of azetidines is the prediction of reactivity and selectivity in their synthesis and subsequent transformations. By modeling different reaction pathways and comparing their activation energies, researchers can predict which products are likely to form and in what ratios. researchgate.netmit.edu

In the context of azetidine synthesis, computational models have been successfully used to predict the stereoselectivity of reactions. For example, in the [3+1] ring expansion for the synthesis of methylene (B1212753) azetidines, computational studies supported the experimental observation of chirality transfer from the starting aziridine (B145994) to the azetidine product. researchgate.net Similarly, in the lithiation of azetidine-borane complexes, calculations helped to rationalize the observed stereoselectivity by examining the stability of the lithiated intermediates. acs.org

Computational methods can also guide the development of new synthetic strategies. By modeling the frontier molecular orbitals (HOMO and LUMO) of reactants, it is possible to predict their reactivity in cycloaddition reactions to form azetidines. mit.edu This approach allows for the in silico screening of potential starting materials to identify promising candidates for experimental investigation. mit.edu

Furthermore, computational analysis can shed light on the factors controlling selectivity in reactions of the azetidine ring itself. For instance, understanding the electronic and steric factors that govern the regioselectivity of ring-opening reactions is crucial for the synthetic utility of these heterocycles. researchgate.net

Future Directions and Emerging Research Areas for 1 Benzhydryl 3 Ethylazetidin 3 Ol

Development of Novel and Highly Efficient Synthetic Routes with Enhanced Sustainability

The synthesis of 3-hydroxyazetidines, including 1-Benzhydryl-3-ethylazetidin-3-ol, has traditionally faced challenges. However, recent advancements have focused on creating more efficient and environmentally friendly synthetic pathways.

A notable development is the use of photochemical methods, such as the Norrish–Yang cyclization, to construct the 3-hydroxyazetidine ring. durham.ac.ukworktribe.com This reaction proceeds via an intramolecular cyclization of an acyclic 2-amino ketone precursor, offering a direct route to the desired scaffold. durham.ac.uk The use of flow chemistry in these photochemical reactions has proven particularly advantageous, allowing for high reproducibility, short reaction times, and scalability to multi-gram quantities. durham.ac.ukworktribe.comworktribe.com Researchers have systematically explored various structural components to understand the functional group tolerance and reactivity, noting that electronic contributions from aryl substituents play a significant role in the reaction's success. durham.ac.uk

Another approach involves the biohydroxylation of N-substituted azetidines using microorganisms like Sphingomonas sp. HXN-200. This method has demonstrated high activity and excellent regioselectivity, yielding 3-hydroxyazetidines in high percentages. acs.org The use of frozen/thawed or lyophilized cells as biocatalysts further enhances the practicality of this sustainable method. acs.org

Furthermore, alternative synthetic strategies are being explored, such as those starting from 3-substituted-1,2-epoxypropane, benzaldehyde (B42025) derivatives, and ammonia (B1221849) to form an imine intermediate which, after hydrolysis and cyclization, yields the 3-hydroxyazetidine hydrochloride. google.com These methods aim to improve efficiency and avoid the use of protecting groups that require harsh removal conditions. google.com

Exploration of Diverse Chemical Transformations and Derivatizations for Scaffold Diversification

The this compound scaffold serves as a versatile template for generating a wide array of new chemical entities. Researchers are actively investigating various chemical transformations and derivatizations to expand the chemical space accessible from this core structure.

One significant area of exploration is the rearrangement of 3-hydroxyazetidines. A novel Ritter-initiated cascade reaction has been shown to convert 3-hydroxyazetidines into highly substituted 2-oxazolines in high yields. worktribe.comacs.orgnih.govdurham.ac.uk This transformation, driven by the relaxation of the azetidine (B1206935) ring strain, provides access to a different class of heterocyclic compounds. worktribe.com The resulting 2-oxazolines can be further functionalized to create new classes of macrocycles, with the final cyclization step being amenable to continuous flow processing for efficient scale-up. worktribe.comacs.orgnih.gov

The ring-opening of photogenerated azetidinols presents another strategy for scaffold diversification. nih.gov Triggered by the addition of electron-deficient ketones or boronic acids, this desymmetrization of azetidinols leads to the synthesis of highly functionalized dioxolanes and 3-amino-1,2-diols. nih.govresearchgate.net The choice of the N-protecting group, such as the benzhydryl group, is critical for the success of this two-step process. researchgate.net

Additionally, the oxidative deconstruction of azetidinols offers a pathway to α-amino ketones, which are valuable synthons in medicinal chemistry. dntb.gov.uaacs.org This silver-mediated process is scalable and proceeds through the β-scission of an alkoxy radical. acs.org The azetidinol (B8437883) effectively acts as a protecting group for the α-amino ketone, which can be released in a single step. acs.org The development of sustainable derivatization techniques for scaffolds like worktribe.comacs.orgbirmingham.ac.uk-triazolo[1,5-a]quinoxalin-4(5H)-one further highlights the trend towards greener chemistry in scaffold diversification. nih.gov

Advanced Strategies for Stereochemical Control in Azetidinol Synthesis

Achieving precise control over stereochemistry is a critical aspect of synthesizing biologically active molecules. For azetidinols and their derivatives, this is particularly important as the stereoconfiguration significantly influences their properties and interactions with biological targets.

Several advanced strategies are being employed to control the stereochemistry during the synthesis of azetidinols and related compounds. The catalytic asymmetric synthesis of azetidinones, which are precursors to carbapenems, has been a major focus. nih.govnih.gov In these syntheses, three contiguous stereocenters can be established in a single step with high enantioselectivity, allowing for independent control of the C5/C6 and C8 stereocenters of carbapenems. nih.gov The use of chiral catalysts is key to achieving this level of control. nih.gov

The regio- and stereoselective alkylation of azetidin-3-ones is another important strategy. researchgate.net By converting the ketone to an imine, alkylation can be directed to the C4 position with high cis-stereoselectivity relative to the substituent at C2. Subsequent reduction of the carbonyl group then yields the corresponding azetidin-3-ol (B1332694) with defined stereochemistry. researchgate.net

Furthermore, oxidative allene (B1206475) amination has emerged as a method for synthesizing fused azetidin-3-ones with excellent diastereoselectivity. nih.gov The axial chirality of the allene is effectively transferred to central chirality in the product. nih.gov The stereochemical outcome of these reactions is often highly dependent on the substrates and reaction conditions, and ongoing research aims to further refine these methods to provide even greater control. nih.gov The development of stereocontrolled syntheses is crucial for producing specific, non-active stereoisomers for use as controls in biological assays. unipv.it

Further Investigations into the Use of Azetidinol Scaffolds in Peptidomimetics and Non-Natural Amino Acid Design

The constrained four-membered ring of the azetidine scaffold makes it an attractive component for the design of peptidomimetics and non-natural amino acids. These modified structures can mimic or inhibit biological processes and often exhibit enhanced stability and bioavailability compared to their natural counterparts.

The incorporation of non-natural amino acids, such as those derived from azetidinols, into antimicrobial peptides (AMPs) is a particularly promising area of research. nih.govnih.gov This can lead to AMPs with improved proteolytic stability and preserved or enhanced antimicrobial activity. nih.gov The unique properties of these non-natural amino acids can also be exploited to study the mechanism of action of AMPs. nih.gov The design of such peptides often involves a "de novo" approach, considering factors like flexibility, surface charge density, and conformational flexibility to optimize their biological activity. nih.gov

Design and Synthesis of Azetidine-Containing Ligands and Templates for Catalysis

The rigid and well-defined structure of the azetidine ring makes it an excellent scaffold for the development of chiral ligands and templates for asymmetric catalysis. birmingham.ac.uk Since the early 1990s, azetidine-derived ligands have been successfully employed in a variety of asymmetric reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. birmingham.ac.uk

Researchers are designing and synthesizing new families of azetidine-containing ligands to improve catalytic efficiency and enantioselectivity. mdpi.com These ligands often feature additional coordinating groups, such as methylamine (B109427) or imidate side chains, which can be modulated to fine-tune the catalytic properties. mdpi.com The strain of the azetidine ring, in combination with the nature of the side chains, has been shown to impact the outcome of catalytic reactions like the Suzuki-Miyaura coupling. mdpi.com

Azetidine-based ligands have been used to create highly effective palladium(II) catalysts for cross-coupling reactions in water, demonstrating their potential for sustainable chemistry. researchgate.net The coordination chemistry of these ligands with various metal ions, such as Cu(II) and Zn(II), is also being studied to gain a deeper understanding of their behavior and to guide the design of more effective catalysts. researchmap.jp Furthermore, azetidinone frameworks are being utilized as chiral templates in asymmetric cycloaddition reactions, providing a route to other valuable chiral building blocks. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 1-Benzhydryl-3-ethylazetidin-3-ol, and how can yield be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination of 1-Benzhydryl-3-azetidinone (CAS 40320-60-3) with ethylating agents. Key steps include:

- Using anhydrous solvents (e.g., acetonitrile or THF) to minimize hydrolysis .

- Optimizing reaction temperature (e.g., 80°C for 12–24 hours) to ensure complete conversion .

- Purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) to isolate the product .

- Yield improvements may require catalytic additives (e.g., NaHCO₃ for acid scavenging) or iterative solvent selection .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., benzhydryl aromatic protons at δ 7.2–7.4 ppm, azetidine ring protons at δ 3.5–4.0 ppm) .

- IR Spectroscopy : Identify hydroxyl (O–H stretch ~3200–3500 cm⁻¹) and azetidine ring vibrations (C–N stretch ~1100 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₁₈H₂₁NO: 267.16 g/mol) .

Q. How does the benzhydryl group influence the compound’s stability under varying storage conditions?

- Methodological Answer :

- The benzhydryl group enhances steric protection of the azetidine ring, reducing oxidative degradation. Stability testing protocols include:

- Storing under inert gas (N₂/Ar) at –20°C to prevent moisture absorption .

- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for impurity profiling .

Advanced Research Questions

Q. What strategies are employed to modify the 3-position of azetidine derivatives, and how do substituents (e.g., ethyl vs. methyl) affect physicochemical properties?

- Methodological Answer :

- Synthetic Strategies : Alkylation (e.g., ethyl iodide for 3-ethyl) or fluorination (e.g., DAST for 3-fluoro derivatives) .

- Impact on Properties :

- Lipophilicity : Ethyl groups increase logP compared to methyl (e.g., calculated ΔlogP ≈ +0.5) .

- Solubility : Polar substituents (e.g., –OH) improve aqueous solubility, while ethyl groups reduce it .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to receptors (e.g., GPCRs or enzymes).

- Pharmacophore Mapping : Align hydroxyl and azetidine nitrogen with target active sites (e.g., hydrogen bond donors) .

- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What mechanistic pathways explain the formation of this compound, and how can intermediates be trapped?

- Methodological Answer :

- Proposed Mechanism : Nucleophilic attack of ethyl Grignard reagent on 1-Benzhydryl-3-azetidinone, followed by acid quenching .

- Intermediate Trapping :

- Use low-temperature reactions (–78°C) with in situ NMR monitoring .

- Isolate intermediates (e.g., hemiaminals) via flash chromatography under inert conditions .

Q. How can researchers resolve contradictions in spectral data for structurally similar azetidine derivatives?

- Methodological Answer :

- Comparative Analysis : Overlay ¹H NMR spectra of derivatives (e.g., 3-ethyl vs. 3-methyl) to identify substituent-specific shifts .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton and carbon environments .

- X-ray Crystallography : Confirm absolute configuration for ambiguous cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.